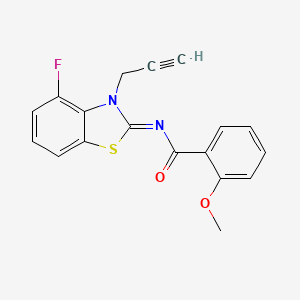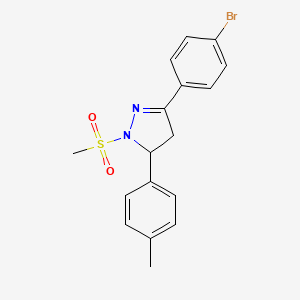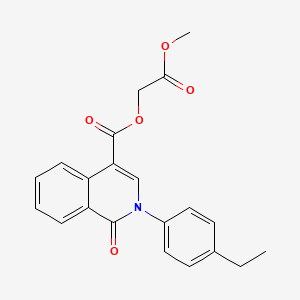
2-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C25H32N6O2 and its molecular weight is 448.571. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Biological Potential
Synthesis of Heterocyclic Compounds : Research has focused on the synthesis of pyrimidine and pyrazole heterocyclic compounds, emphasizing microwave-assisted methods for efficient production. These compounds have been evaluated for their potential insecticidal and antibacterial activities, indicating the broader chemical interest in developing novel heterocyclic compounds for various biological applications (P. P. Deohate & Kalpana A. Palaspagar, 2020).
Anticancer and Anti-inflammatory Activities : Novel pyrazolopyrimidine derivatives have been synthesized and assessed for their anticancer properties, with some showing significant activity against cancer cell lines. This suggests the potential utility of similar compounds in oncological research and treatment strategies (Khaled R. A. Abdellatif et al., 2014).
Apoptosis Induction in Leukemia Cells : Studies on benzylthiazole derivatives, related in structural motif to the given compound, have shown apoptosis induction in human leukemia cells, highlighting the therapeutic potential of these compounds in treating leukemia and possibly other cancers (N. Finiuk et al., 2019).
Antimicrobial and Antiviral Research
- Antimicrobial Agents : The development of pyrazolo[3,4-d]pyrimidine-based inhibitors showcases the ongoing interest in creating new antimicrobial agents against resistant bacterial strains, notably Staphylococcus aureus. This research avenue is critical in addressing the global challenge of antibiotic resistance (Amjad Ali et al., 2003).
Pharmacological Applications
- Phosphodiesterase Inhibitors : The exploration of pyrazolo[3,4-d]pyrimidinones as selective inhibitors for phosphodiesterase, with potential applications in treating cognitive deficits associated with neurological disorders, demonstrates the compound's relevance in neuropsychiatric and neurodegenerative disease research (Peng Li et al., 2016).
Wirkmechanismus
Target of Action
Similar compounds with a benzylpiperazine moiety have been reported to interact with tubulin , a protein that forms microtubules, which are essential for cell division and maintaining cell structure.
Mode of Action
Related compounds have been shown to inhibit tubulin polymerization , which disrupts the formation of the mitotic spindle during cell division, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
Based on the reported action of similar compounds, it can be inferred that the compound may affect the cell cycle regulation pathway by inhibiting tubulin polymerization .
Pharmacokinetics
Similar compounds have been reported to possess drug-like properties , suggesting that they may have suitable absorption and distribution characteristics, metabolic stability, and excretion profiles for therapeutic use.
Result of Action
Related compounds have been shown to induce apoptosis in cancer cells , suggesting that this compound may have similar cytotoxic effects.
Eigenschaften
IUPAC Name |
2-[4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-3,5-dimethylpyrazol-1-yl]-4,5-dimethyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O2/c1-17-18(2)26-25(27-24(17)33)31-20(4)22(19(3)28-31)10-11-23(32)30-14-12-29(13-15-30)16-21-8-6-5-7-9-21/h5-9H,10-16H2,1-4H3,(H,26,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUPPUPVPSUFBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=C(C(=N2)C)CCC(=O)N3CCN(CC3)CC4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride](/img/structure/B3017029.png)
![5-chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B3017030.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylthio)benzamide hydrochloride](/img/structure/B3017031.png)


![N-(1-benzylpiperidin-4-yl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B3017034.png)





![3-Bromo-7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine;dihydrochloride](/img/structure/B3017046.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3017049.png)
